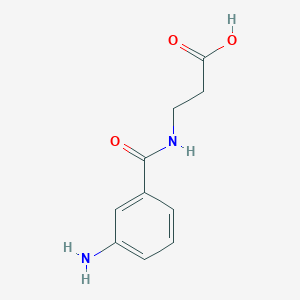

3-(3-Aminobenzamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

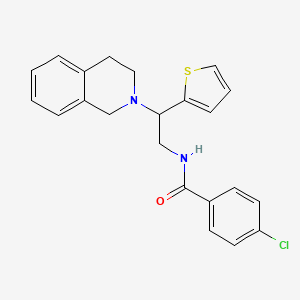

3-(3-Aminobenzamido)propanoic acid, also known as N-[(3-Aminophenyl)carbonyl]-β-alanine or 3-(3-Amino-benzoylamino)-propionic Acid, is a compound with the molecular formula C10H12N2O3 . It is categorized under amines, aromatics, pharmaceutical standards, intermediates, and fine chemicals . It is an impurity of Balsalazide, which is an analogue of Sulfasalazine, a prodrug of 5-aminosalicylic acid where the carrier molecule is 4-aminobenzoyl-β-alanine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12N2O3 . The molecular weight of the compound is 208.22 .Applications De Recherche Scientifique

DNA Repair and Cellular Processes

3-Aminobenzamide, a derivative of 3-(3-Aminobenzamido)propanoic acid, has been extensively studied for its role in DNA repair mechanisms. It functions as an inhibitor of poly(ADP-ribose) polymerase, playing a significant part in understanding the polymer's regulatory role in DNA repair processes. Studies have revealed its paradoxical effects on DNA break frequencies in cells exposed to damage, highlighting its complex influence on cellular repair activities and the potential nonspecific effects at higher concentrations (Cleaver, Milam, & Morgan, 1985; Milam & Cleaver, 1984).

Cell Protection and Cytoskeleton Impact

Research has also delved into the protective effects of 3-aminobenzamide against UV-B-induced apoptosis, emphasizing its influence on the cytoskeleton and cellular adhesion properties. This suggests its utility in studying apoptosis prevention mechanisms and the underlying roles of cytoskeletal elements in cellular response to external stressors (Malorni et al., 1995; Malorni et al., 1994).

Modulation of Metabolic Processes

Further investigations have highlighted the broad impact of 3-aminobenzamide on metabolic processes beyond its inhibition of poly(ADP-ribose) synthesis. Its effects extend to cell viability, glucose metabolism, and DNA synthesis, demonstrating the compound's broad biological activity and the challenges in isolating specific mechanisms of action due to additional metabolic effects (Milam, Thomas, & Cleaver, 1986).

Influence on Cell Cycle and DNA Precursor Metabolism

The compound's ability to influence the cell cycle and DNA precursor metabolism has been documented, showing a significant impact on cell growth and the incorporation of various deoxynucleosides into DNA. These findings underscore the complexity of its biological interactions and the need for careful consideration of concentration and specific cellular context in research applications (Morgan & Cleaver, 1983).

Enhancement of Radiation Response

3-Aminobenzamide has been used to study the enhancement of the radiation response in cells, offering insights into the mechanisms of DNA damage and repair in response to ionizing radiation. This has implications for understanding how cells recover from damage and the potential therapeutic applications of modulating these responses (Ben-hur, Chen, & Elkind, 1985).

Mécanisme D'action

Target of Action

It’s worth noting that propionic acid, a related compound, is known to have antimicrobial properties and is used as a food preservative

Mode of Action

Propionic acid, a structurally similar compound, is known to exert its effects through metabolic pathways that result in antimicrobial mechanisms of action

Biochemical Pathways

A study on a related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, suggests that it may have anticancer properties and affect shared biochemical pathways across eukaryotic organisms

Result of Action

Related compounds such as propionic acid are known to have antimicrobial effects

Analyse Biochimique

Biochemical Properties

It is known to be an impurity of Balsalazide , suggesting that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its structural similarity to Balsalazide , it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an impurity of Balsalazide , it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-[(3-aminobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5,11H2,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZAGAZKYMGRFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)

![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)

![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)

![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)

![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)